molecular formula C18H24N2Te2 B14265989 N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine) CAS No. 155791-98-3

N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)

Cat. No.: B14265989
CAS No.: 155791-98-3
M. Wt: 523.6 g/mol
InChI Key: CSZKRLZNZRITDS-UHFFFAOYSA-N
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Description

N,N’-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine): is a complex organotellurium compound. This compound is characterized by the presence of tellurium atoms, which are relatively rare in organic chemistry. The structure consists of a ditellane core linked to phenylene and methylene groups, with N-methylmethanamine substituents. The unique properties of this compound make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine) typically involves the reaction of tellurium-containing precursors with appropriate organic reagents. One common method involves the use of tellurium tetrachloride and phenylmethylamine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the reactants in a suitable solvent such as dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve a scaled-up version of the laboratory synthesis. This includes the use of larger reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine) can undergo oxidation reactions, where the tellurium atoms are oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the phenylene or methylene groups are replaced by other functional groups. This can be achieved using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products:

    Oxidation: Oxidized derivatives with higher oxidation states of tellurium.

    Reduction: Reduced derivatives with lower oxidation states of tellurium.

    Substitution: Substituted derivatives with new functional groups replacing original substituents.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst in various organic reactions due to the unique properties of tellurium.

    Synthesis: It serves as a building block for the synthesis of more complex organotellurium compounds.

Biology:

    Biological Activity: Research is ongoing to explore the potential biological activities of this compound, including its effects on cellular processes and potential therapeutic applications.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the field of anticancer and antimicrobial agents.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N,N’-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine) exerts its effects is not fully understood. it is believed that the tellurium atoms play a crucial role in its activity. The compound may interact with cellular components, leading to changes in redox states and the generation of reactive oxygen species. These interactions can affect various molecular targets and pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    N,N’-{Disulfane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine): Similar structure but with sulfur atoms instead of tellurium.

    N,N’-{Diselane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine): Similar structure but with selenium atoms instead of tellurium.

Uniqueness:

    Tellurium Atoms: The presence of tellurium atoms in N,N’-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine) imparts unique chemical and physical properties compared to its sulfur and selenium analogs. Tellurium compounds often exhibit different reactivity and stability, making them valuable in specific applications.

Properties

CAS No.

155791-98-3

Molecular Formula

C18H24N2Te2

Molecular Weight

523.6 g/mol

IUPAC Name

1-[2-[[2-[(dimethylamino)methyl]phenyl]ditellanyl]phenyl]-N,N-dimethylmethanamine

InChI

InChI=1S/C18H24N2Te2/c1-19(2)13-15-9-5-7-11-17(15)21-22-18-12-8-6-10-16(18)14-20(3)4/h5-12H,13-14H2,1-4H3

InChI Key

CSZKRLZNZRITDS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1[Te][Te]C2=CC=CC=C2CN(C)C

Origin of Product

United States

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